molecular formula C24H22ClN5OS B14948540 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 335217-77-1

2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B14948540
CAS No.: 335217-77-1
M. Wt: 464.0 g/mol
InChI Key: JROBJUCYZGWPKS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-linked acetamide group. The triazole ring is further functionalized at position 5 with a [(3-chlorophenyl)amino]methyl group and at position 4 with a phenyl moiety. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural analogs (e.g., triazole-acetamide derivatives) are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, as seen in and . Key functional groups include the C=O (1678–1694 cm⁻¹ in IR) and C-S (671–785 cm⁻¹) bonds, consistent with triazole-acetamide derivatives .

Properties

CAS No.

335217-77-1

Molecular Formula

C24H22ClN5OS

Molecular Weight

464.0 g/mol

IUPAC Name

2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H22ClN5OS/c1-17-10-12-19(13-11-17)27-23(31)16-32-24-29-28-22(30(24)21-8-3-2-4-9-21)15-26-20-7-5-6-18(25)14-20/h2-14,26H,15-16H2,1H3,(H,27,31)

InChI Key

JROBJUCYZGWPKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic nitro groups can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights critical structural differences and properties of similar compounds:

Compound Name/ID R1 (Triazole Position 4) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key Functional Groups/Data
Target Compound Phenyl 4-Methylphenyl ~495 (estimated) IR: C=O (~1680 cm⁻¹), C-S (~700 cm⁻¹); Likely high thermal stability
N-(3-Chloro-4-methylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () Ethyl 3-Chloro-4-methylphenyl Not reported Introduces ethyl group (enhanced flexibility) and chloro-methylphenyl (polarity modulation)
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide () 4-Chlorophenyl 3-Methylphenyl Not reported 4-Methoxyphenyl substituent (electron-donating effects; may improve solubility)
2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide () Ethyl 2-Nitrophenyl 446.91 Nitro group (electron-withdrawing; may enhance reactivity)
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide () Amino 5-Chloro-2-methylphenyl Not reported Amino group (increases hydrogen-bonding potential)

Key Differences from the Target Compound

  • Substituent Effects: The target compound’s 3-chlorophenylamino group distinguishes it from analogs with 4-chlorophenyl () or nitro groups (), which may alter receptor binding or metabolic stability.
  • Lipophilicity : The 4-methylphenyl acetamide group in the target compound likely increases lipophilicity compared to derivatives with polar substituents (e.g., methoxy in ).

Biological Activity

The compound 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a triazole ring, a sulfanyl group, and an N-acetamide moiety, which collectively contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structural Overview

The molecular formula of the compound is C24H22ClN5OSC_{24}H_{22}ClN_5OS, and it has a molecular weight of approximately 463.12 g/mol. The structural components include:

  • Triazole ring : Known for its role in various biological activities.
  • Sulfanyl group : Often enhances reactivity and bioactivity.
  • Acetamide moiety : Contributes to binding interactions with biological targets.

Research indicates that compounds similar to this triazole derivative typically interact with specific molecular targets such as enzymes or receptors. The mechanisms may involve:

  • Enzyme Inhibition : Compounds can inhibit the activity of enzymes critical for various physiological processes.
  • Receptor Modulation : They may modulate receptor functions, influencing signaling pathways.

For instance, triazole derivatives have demonstrated antifungal and anticancer properties through these mechanisms .

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial effects. For example, related compounds have demonstrated moderate activities against pathogens such as Escherichia coli and Klebsiella pneumoniae . The compound under discussion is expected to follow similar patterns due to its structural characteristics.

Cytotoxicity

Recent investigations into related triazole compounds have revealed their cytotoxic effects on cancer cells. For instance, a derivative exhibited selective cytotoxicity against melanoma cells while sparing normal cells . This suggests that this compound may also possess anticancer properties.

Comparative Studies

A comparative analysis of structurally similar compounds highlights the unique aspects of our compound:

Compound NameStructural FeaturesUnique Aspects
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acidTriazole ringContains a carboxylic acid group
1-(4-Nitrophenyl)-2-{(4-Pyridinyl)methyl}-4H-1,2,4-triazoleTriazole ring with nitro substitutionExhibits different electronic properties due to nitro group
Ethyl ((4-Phenyl-5-Pyridin-4-yl)-4H-1,2,4-triazol-3-thiol) AcetateTriazole ring with pyridineContains a thiol group which may enhance reactivity

The unique combination of functional groups in this compound may lead to distinct biological activities compared to these compounds .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study found that certain triazole derivatives exhibited significant antimicrobial activity against various bacterial strains .
  • Cytotoxic Potential : Research indicated that triazole compounds could induce cell cycle arrest in cancer cells and reduce melanin production in melanoma models .

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